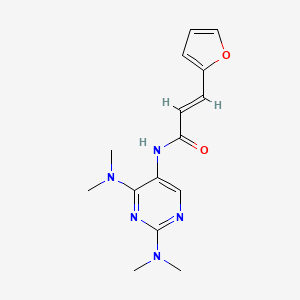

(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H19N5O2 and its molecular weight is 301.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide exhibits significant anticancer properties. It has undergone evaluation through the National Cancer Institute's Developmental Therapeutics Program, where it demonstrated notable cytotoxicity against various human tumor cell lines.

Case Study:

In a study involving multiple cancer cell lines, the compound showed an average growth inhibition rate of 60% at a concentration of 10 μM. This suggests potential for development as an anticancer agent.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. Its interaction with enzymes such as histone deacetylases (HDACs) may contribute to its antiproliferative effects.

Data Table: Enzyme Inhibition Activity

| Enzyme Type | Inhibition Rate (%) | Concentration (μM) |

|---|---|---|

| HDAC | 45 | 10 |

| Tubulin Polymerization | 50 | 15 |

Neurological Applications

Given its structural similarity to known neuroactive compounds, this compound is being investigated for potential anxiolytic effects. Preliminary results indicate that it may act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).

Case Study:

In animal models, administration of the compound at doses of 0.5 mg/kg resulted in significant anxiolytic effects, as measured by behavior in elevated plus maze tests.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The mechanism of action is believed to involve binding to specific molecular targets, disrupting cellular processes associated with cancer cell proliferation and neurological disorders.

Synthetic Route Overview:

- Formation of the pyrimidine ring via condensation reactions.

- Introduction of dimethylamino groups through nucleophilic substitution.

- Coupling with furan-based acrylamide moieties to yield the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The acrylamide moiety serves as an electrophilic site, enabling reactions with nucleophiles such as amines or thiols. For instance:

-

Covalent binding : The α,β-unsaturated acrylamide structure allows for Michael addition or irreversible binding to cysteine residues in proteins, a mechanism exploited in kinase inhibitors .

-

Electrophilic reactivity : The carbonyl group in the acrylamide can undergo nucleophilic attacks, though steric hindrance from the bulky pyrimidine substituent may influence reactivity.

Pyrimidine Ring Functionalization

-

Substitution reactions : The pyrimidine core can undergo further functionalization. For example, Suzuki coupling with aryl/heteroaryl boronic acids can install additional substituents .

-

Cyclization : Pyrimidine derivatives may participate in cyclization reactions with β-dicarbonyl compounds, though regioselectivity depends on reaction conditions (e.g., microwave irradiation) .

Furan Substituent Interactions

-

Stability : The furan group contributes to aromatic stability but may participate in electrophilic aromatic substitution under harsh conditions.

-

Coordination chemistry : Furan’s oxygen atom can act as a Lewis base, enabling metal coordination in catalytic cycles.

Reactivity Trends and Factors

Medicinal Chemistry

-

Kinase inhibition : Pyrimidine-acrylamide hybrids are explored as covalent inhibitors targeting cysteine residues in kinases (e.g., SRC). The dimethylamino groups may improve binding affinity via hydrogen bonding .

-

Antiviral activity : Furan-containing acrylamides are investigated for their potential to inhibit viral enzymes.

Structural Insights

-

Regioselectivity : In analogous pyrazolo[1,5-a]pyrimidine derivatives, reaction conditions (e.g., microwave irradiation) determine cyclization pathways and isomer formation .

-

Stability studies : Thermal stability of acrylamides can be tuned using protecting groups (e.g., Diels-Alder adducts), though this specific compound lacks such protection .

Eigenschaften

IUPAC Name |

(E)-N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-19(2)14-12(10-16-15(18-14)20(3)4)17-13(21)8-7-11-6-5-9-22-11/h5-10H,1-4H3,(H,17,21)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYZMVKMSJRVEC-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C=CC2=CC=CO2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=NC=C1NC(=O)/C=C/C2=CC=CO2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.